molecular formula C19H15NO2 B14323264 3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one CAS No. 105735-64-6

3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one

Cat. No.: B14323264
CAS No.: 105735-64-6
M. Wt: 289.3 g/mol
InChI Key: UBGDBYXAFVRIHZ-UHFFFAOYSA-N
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Description

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one is a chemical compound known for its unique structure and properties. It features a biphenyl core with a hydroxyanilino group and a methylene bridge, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one typically involves the reaction of 4-hydroxyaniline with a biphenyl derivative under specific conditions. One common method includes the use of formaldehyde as a methylene source, reacting with 4-hydroxyaniline to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Hydroxyamino)methylidene]-4’-methyl[1,1’-biphenyl]-4(3H)-one
  • 2-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one

Uniqueness

3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and anilino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

105735-64-6

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)iminomethyl]-4-phenylphenol

InChI

InChI=1S/C19H15NO2/c21-18-9-7-17(8-10-18)20-13-16-12-15(6-11-19(16)22)14-4-2-1-3-5-14/h1-13,21-22H

InChI Key

UBGDBYXAFVRIHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=NC3=CC=C(C=C3)O

Origin of Product

United States

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